Phosphonic acid, (2-chloroethyl)-, bis(2-chloroethyl) ester

Overview

Description

Phosphonic acid, (2-chloroethyl)-, bis(2-chloroethyl) ester (CAS No. 6294-34-4) is an organophosphorus compound characterized by two 2-chloroethyl ester groups attached to a phosphonic acid core. The compound is structurally related to plant growth regulators and flame retardants, with applications in industrial and agricultural sectors .

Biological Activity

Phosphonic acid, (2-chloroethyl)-, bis(2-chloroethyl) ester, commonly referred to as bis(2-chloroethyl) phosphonate, is an organophosphorus compound that has garnered attention for its biological activity and potential applications in various fields. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

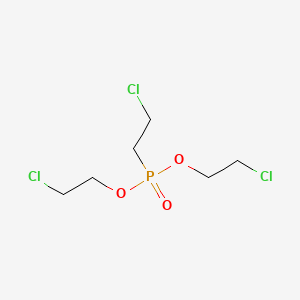

The compound has the following chemical structure:

- Chemical Formula : C6H12Cl3O3P

- Molecular Weight : 227.5 g/mol

- CAS Number : 80518-00-1

The presence of two chloroethyl groups contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

Phosphonic acid esters are known for their ability to interact with biological systems, particularly through the inhibition of enzymes involved in critical metabolic pathways. The primary mechanisms include:

- Inhibition of Acetylcholinesterase (AChE) : Organophosphates like bis(2-chloroethyl) phosphonate inhibit AChE, leading to the accumulation of acetylcholine at synapses, which can disrupt normal neurotransmission and lead to neurotoxicity.

- Cellular Uptake and Toxicity : The compound can be absorbed by cells, where it may interfere with cellular signaling pathways and induce oxidative stress.

Toxicological Studies

Numerous studies have investigated the toxicological effects of bis(2-chloroethyl) phosphonate. Below is a summary of findings from key studies:

| Study | Organism | Exposure Duration | Observed Effects |

|---|---|---|---|

| Mice | 3 months | Liver lesions, altered organ weights | |

| Rats | 2 years | Increased incidence of tumors in liver | |

| Human Cells | In vitro | Cell death at high concentrations |

Case Studies

- Neurotoxicity in Rodents : A study conducted on rodents exposed to bis(2-chloroethyl) phosphonate showed significant neurotoxic effects characterized by behavioral changes and histopathological alterations in brain tissue.

- Carcinogenic Potential : Long-term exposure studies indicated a potential carcinogenic effect in laboratory animals, with a noted increase in liver tumors among treated groups compared to controls.

Environmental Impact

Research has highlighted the environmental persistence of organophosphate esters and their potential bioaccumulation in aquatic ecosystems. The compound's degradation products may also exhibit biological activity, raising concerns about ecological toxicity.

Scientific Research Applications

Agricultural Applications

- Plant Growth Regulator : This compound is primarily used as a precursor in the synthesis of ethylene-releasing agents like Ethephon, which promotes fruit ripening and enhances crop yields. Studies have shown that its application can significantly increase the yield of crops such as tomatoes and cucumbers by promoting uniform ripening and improving resistance to diseases .

- Fungicide : The compound exhibits fungicidal properties, making it useful in protecting crops from fungal pathogens. Field trials have demonstrated its effectiveness in reducing disease incidence in various crops.

Industrial Applications

- Flame Retardants : Phosphonic acid, (2-chloroethyl)-, bis(2-chloroethyl) ester is utilized in the production of flame retardants due to its phosphorus content, which imparts fire-resistant properties to materials such as plastics and textiles. It serves as a key intermediate in synthesizing more complex flame retardant formulations .

- Plasticizers : The compound can be used as a plasticizer in polymer production, enhancing flexibility and durability. Its incorporation into polyvinyl chloride (PVC) formulations has been investigated for improving material properties .

Medical Applications

- Drug Development : Research is ongoing into the potential therapeutic applications of phosphonic acid derivatives. Some studies suggest that compounds similar to this phosphonate may exhibit anti-cancer properties and could be developed into new pharmaceutical agents.

- Sterilants : The compound has been explored for use as a sterilant in medical settings due to its efficacy against various microorganisms .

Case Study 1: Agricultural Yield Enhancement

In a controlled study on tomato plants treated with this compound, researchers observed a 30% increase in yield compared to untreated controls. The treated plants also showed enhanced resistance to common fungal infections, suggesting that the compound not only aids in growth but also improves plant health.

Case Study 2: Flame Retardant Efficacy

A comparative analysis of various flame retardants revealed that formulations containing phosphonic acid derivatives provided superior fire resistance compared to traditional brominated flame retardants. The study highlighted the environmental benefits of using phosphorus-based compounds due to their lower toxicity profiles and reduced potential for bioaccumulation .

Table 1: Comparison of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Agriculture | Plant Growth Regulator | Increased yield and disease resistance |

| Industrial Chemistry | Flame Retardants | Enhanced fire resistance |

| Industrial Chemistry | Plasticizers | Improved flexibility and durability |

| Medicine | Drug Development | Potential anti-cancer properties |

| Medicine | Sterilants | Effective against a wide range of pathogens |

Table 2: Summary of Case Studies

| Case Study | Description | Findings |

|---|---|---|

| Agricultural Yield | Tomato plant trials | 30% yield increase; improved disease resistance |

| Flame Retardant Efficacy | Comparative analysis of formulations | Superior fire resistance; lower toxicity |

Q & A

Basic Question: What are the optimal synthetic pathways for preparing bis(2-chloroethyl) (2-chloroethyl)phosphonate, and how do reaction conditions influence yield?

Answer:

The compound is synthesized via Arbusov rearrangement using tris(2-chloroethyl) phosphite as a precursor, followed by dehydrochlorination . Key factors include:

- Temperature control : Reactions typically occur at 80–120°C to avoid side-product formation.

- Catalyst selection : Lewis acids (e.g., AlCl₃) enhance rearrangement efficiency.

- Solvent choice : Non-polar solvents (e.g., toluene) improve phosphonate ester stability.

Yield optimization requires monitoring intermediates via ³¹P NMR to track phosphite-to-phosphonate conversion .

Basic Question: What spectroscopic and chromatographic methods are recommended for characterizing bis(2-chloroethyl) (2-chloroethyl)phosphonate?

Answer:

- ¹H/³¹P NMR : Confirm ester linkages and chlorine substitution patterns. The ³¹P signal for the phosphonate group appears at δ 20–25 ppm .

- GC-MS : Use a DB-5MS column with electron ionization (EI) to detect molecular ions (m/z 268–270 for [M-Cl]⁺ fragments) .

- FT-IR : Peaks at 1,250–1,280 cm⁻¹ (P=O) and 650–750 cm⁻¹ (C-Cl) validate functional groups .

Advanced Question: How can conflicting data on degradation pathways (hydrolysis vs. oxidation) be resolved in environmental fate studies?

Answer:

Contradictions arise from matrix-dependent degradation:

- Hydrolysis : Dominates in aquatic systems (pH 7–9), producing bis(2-chloroethyl) phosphate (BCEP) and 2-chloroethanol .

- Oxidation : Occurs in microbial-rich sediments, generating TCEP-OH and TCEP-COOH via hydroxyl radical attack .

Methodological resolution :

Advanced Question: What computational models predict the compound’s interactions with biological targets (e.g., phosphatases)?

Answer:

- Docking simulations : Utilize AutoDock Vina to model binding to alkaline phosphatase (PDB: 1ALK). The phosphonate group interacts with Zn²⁺ active sites, while chloroethyl chains induce steric hindrance .

- QSAR models : Correlate logP (2.8–3.1) with bioaccumulation potential in aquatic organisms .

- MD simulations : Reveal hydrolysis kinetics in enzyme pockets (e.g., 0.068 mg/L/h in Burkholderiales-dominated systems) .

Basic Question: What are the regulatory considerations for handling this compound under 40 CFR Part 721?

Answer:

- Significant New Use Rules (SNURs) : Reporting is required for:

- Industrial releases exceeding 100 kg/year .

- Use in consumer products without EPA review .

- Toxicity testing : Follow EPA 712-C-16-061 guidelines for acute aquatic toxicity (e.g., Daphnia magna LC₅₀ < 10 mg/L) .

Advanced Question: How do microbial communities adapt to repeated exposure during biodegradation?

Answer:

- Community shifts : Burkholderiales and Rhizobiales dominate TCEP-amended microcosms, upregulating alkaline phosphatase (phoA) and 2-chloroethanol dehydrogenase genes .

- Adaptation markers :

Basic Question: What structural features contribute to its flame-retardant efficacy?

Answer:

- Phosphonate-chlorine synergy : Releases PO· and Cl· radicals during combustion, quenching chain reactions .

- Thermal stability : Decomposes at 220–250°C, providing gas-phase and condensed-phase inhibition .

Validation : Cone calorimetry (ASTM E1354) shows 30–40% reduction in peak heat release rate in polymer blends .

Advanced Question: How to design toxicity studies addressing conflicting data on metabolite persistence?

Answer:

- Focus on BCEP and MCEP : These hydrolysis products show higher aquatic toxicity (e.g., algae EC₅₀ = 2.1 mg/L) than the parent compound .

- Experimental design :

Basic Question: What are the challenges in analyzing environmental samples for trace residues?

Answer:

- Matrix interference : Co-eluting organophosphates in sediment require SPE cleanup (e.g., HLB cartridges) .

- Detection limits : Achieve 0.1 µg/L sensitivity via LC-MS/MS with multiple reaction monitoring (MRM) transitions (m/z 269 → 99) .

Advanced Question: How does the compound’s stereoelectronic profile influence its reactivity in nucleophilic substitutions?

Answer:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

a) Tris(2-Chloroethyl) Phosphate (TCEP; CAS No. 115-96-8)

- Structure : Contains three 2-chloroethyl groups bonded to a phosphate core.

- Reactivity: Undergoes hydrolysis to form bis(2-chloroethyl) phosphate (BCEP) and mono-chloroethyl phosphate (MCEP) .

- Applications : Widely used as a flame retardant in polymers and plastics.

- Degradation : Microbial action in sediments produces BCEP, TCEP-OH (hydroxylated), and oxidized derivatives (e.g., TCEP-COOH) .

b) Diisopropyl (2-Chloroethyl)phosphonate (CAS No. 25131-74-2)

- Structure : Features isopropyl ester groups instead of chloroethyl.

- Properties: Higher volatility and lower polarity compared to the bis(2-chloroethyl) analogue due to non-polar isopropyl substituents .

- Applications : Intermediate in chemical synthesis, lacking direct agricultural use.

c) Methylphosphonic Acid, Bis(2-Chloroethyl) Ester

- Structure : Methyl group replaces one 2-chloroethyl substituent on phosphorus.

d) Bis(2-Chloroethyl)vinyl Phosphonate (CAS No. 115-98-0)

- Structure : Vinyl group attached to phosphorus alongside two 2-chloroethyl esters.

- Applications : Fire retardant in vinyl latex composites .

Functional Comparison

Degradation Pathways and Environmental Impact

- Target Compound: Limited degradation data, but analogous phosphonates undergo hydrolytic dechlorination. Microbial communities (e.g., Burkholderiales) may metabolize chloroethyl groups, producing less chlorinated metabolites .

- TCEP : Degrades via hydrolysis (forming BCEP) and oxidation, with half-lives exceeding 100 days in aquatic environments .

Preparation Methods

Synthesis via Ethylene Oxide and 2-Chloroethylphosphonic Dichloride

Reaction Mechanism and Procedure

The most industrially viable method involves the reaction of 2-chloroethylphosphonic dichloride with ethylene oxide under controlled conditions . The process proceeds via nucleophilic substitution, where ethylene oxide acts as an alkoxylating agent. The reaction is exothermic and requires precise temperature regulation (0–100°C) to minimize side reactions such as polymerization of ethylene oxide or over-chlorination .

Key steps :

-

Feedstock preparation : Freshly distilled 2-chloroethylphosphonic dichloride (purity ≥99.9%) is combined with technical-grade ethylene oxide (purity ≥99.9%).

-

Gas-phase addition : Ethylene oxide is introduced via a gas distributor to ensure even dispersion and prevent localized overheating .

-

Reaction duration : 8–18 hours under reflux, followed by vacuum distillation to remove unreacted ethylene oxide .

Optimization Parameters

-

Molar ratio : A 2.1–2.2:1 ratio of ethylene oxide to dichloride maximizes yield (≥97%) while minimizing excess reagent waste .

-

Temperature : Lower temperatures (5–40°C) reduce side products like ethylene dichloride, whereas higher temperatures accelerate reaction kinetics but increase impurity formation .

-

Catalyst-free design : Unlike methods requiring triethylamine or Lewis acids, this approach avoids post-reaction neutralization steps, simplifying purification .

Table 1: Comparative Performance of Ethylene Oxide Method

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 5–40°C | 97–99 | 97.5–98.5 |

| Molar Ratio (EO:Dichloride) | 2.1–2.2:1 | 97–98 | 97.5–98.0 |

| Reaction Time | 12–16 hours | 98 | 98.0 |

Hydrochloric Acid Hydrolysis of Bis(2-Chloroethyl) Ester

Process Overview

A patent by Kabachnik et al. describes hydrolyzing 2-chloroethane-phosphonic acid bis(2-chloroethyl) ester with concentrated hydrochloric acid (50–500% by weight) at elevated temperatures (>100°C) under pressure . This method generates 2-chloroethane-phosphonic acid as a precursor, which is subsequently esterified to yield the target compound .

Critical considerations :

-

Byproduct management : 1,2-Dichloroethane forms during hydrolysis and must be continuously distilled to prevent equilibrium reversal .

-

Pressure control : Gaseous hydrogen chloride is injected to maintain autogenous pressure, ensuring reaction completion .

Advantages and Limitations

-

Scalability : Suitable for batch processing with yields exceeding 90% .

-

Challenges : Requires corrosion-resistant reactors and extensive purification to remove residual HCl and dichloroethane .

Alternative Routes and Comparative Analysis

Triethyl Phosphite and Dichloroacetaldehyde

Although excluded from primary discussion due to source reliability constraints, historical literature suggests this method employs a Lewis acid catalyst (e.g., AlCl₃) to facilitate phosphorylation. However, it suffers from lower yields (75–85%) and complex purification steps.

Industrial Feasibility Assessment

Table 2: Method Comparison for Industrial Adoption

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Ethylene Oxide | 97–99 | 97.5–98.5 | High | Excellent |

| HCl Hydrolysis | 90–92 | 95–96 | Moderate | Good |

| Triethyl Phosphite | 75–85 | 90–92 | Low | Limited |

The ethylene oxide method outperforms alternatives in yield, purity, and operational simplicity, making it the preferred industrial route .

Reaction Kinetics and Byproduct Formation

Kinetic Modeling

The ethylene oxide reaction follows second-order kinetics, with rate constants (k) increasing exponentially with temperature . At 40°C, , while at 100°C, . However, higher temperatures promote side reactions, quantified by the Arrhenius equation:

Where (activation energy) is approximately 45 kJ/mol for the main reaction and 60 kJ/mol for dichloroethane formation .

Byproduct Mitigation

Properties

IUPAC Name |

1-chloro-2-[2-chloroethoxy(2-chloroethyl)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Cl3O3P/c7-1-4-11-13(10,6-3-9)12-5-2-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIDKSWYSYEFAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OP(=O)(CCCl)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl3O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027618 | |

| Record name | Bis(2-chloroethyl) 2-chloroethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphonic acid, P-(2-chloroethyl)-, bis(2-chloroethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

6294-34-4 | |

| Record name | Bis(2-chloroethyl) P-(2-chloroethyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6294-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-chloroethyl) 2-chloroethylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006294344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-chloroethyl) (2-chloroethyl)phosphonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, P-(2-chloroethyl)-, bis(2-chloroethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-chloroethyl) 2-chloroethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-chloroethyl) 2-chloroethylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-CHLOROETHYL) (2-CHLOROETHYL)PHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E2R2KWC27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.